![molecular formula C21H20N4OS B14109232 (2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14109232.png)
(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(2,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its complex structure, which includes a thiazole ring, a carbohydrazonoyl cyanide group, and substituted phenyl groups. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of (Z)-N-(2,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The phenyl groups are introduced through substitution reactions, where appropriate phenyl halides react with the thiazole intermediate.
Introduction of the Carbohydrazonoyl Cyanide Group: This step involves the reaction of the thiazole derivative with hydrazine derivatives and cyanogen bromide under controlled conditions to form the carbohydrazonoyl cyanide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
(Z)-N-(2,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The carbohydrazonoyl cyanide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
(Z)-N-(2,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-N-(2,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
(Z)-N-(2,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be compared with other thiazole derivatives, such as:
(Z)-N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: Similar structure but with a methoxy group instead of an ethoxy group.
(Z)-N-(2,4-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: Similar structure but with a chloro group instead of an ethoxy group.
(Z)-N-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide: Similar structure but with a nitro group instead of an ethoxy group.
The uniqueness of (Z)-N-(2,4-dimethylphenyl)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H20N4OS |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(2E)-N-(2,4-dimethylanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
InChI |
InChI=1S/C21H20N4OS/c1-4-26-17-8-6-16(7-9-17)20-13-27-21(23-20)19(12-22)25-24-18-10-5-14(2)11-15(18)3/h5-11,13,24H,4H2,1-3H3/b25-19+ |
InChI Key |
NTIJJVDRGMABJL-NCELDCMTSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=C(C=C3)C)C)/C#N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


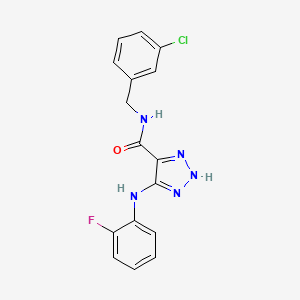
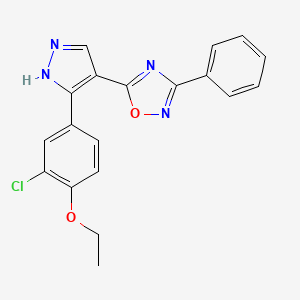
![N-cyclohexyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14109163.png)
![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109168.png)
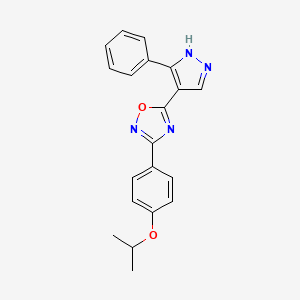
![4-[2-[5-[5-[[(2-Iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14109191.png)
![3-(2-fluorobenzyl)-7-(4-(o-tolyl)piperazin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109194.png)
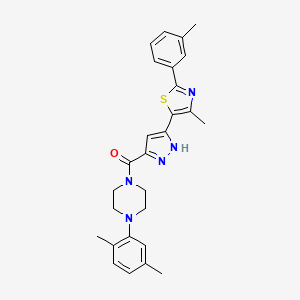

![methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate](/img/structure/B14109205.png)

![1-[(2E)-but-2-en-1-yl]-7-(3,4-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14109215.png)
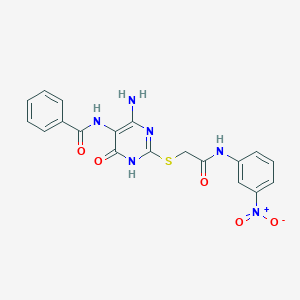
![2-Butyl-1-(3,4-dichlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109226.png)
